

Spectroscopic Profile of ((Dimethylamino)methyl)ferrocene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ((Dimethylamino)methyl)ferrocene

Cat. No.: B075032

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the organometallic compound **((dimethylamino)methyl)ferrocene**. The following sections detail its characteristic spectroscopic signatures across various analytical techniques, offering valuable data for identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for **((dimethylamino)methyl)ferrocene**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.12	m	4H	Unsubstituted Cp ring (C ₅ H ₅) & Substituted Cp ring (C ₅ H ₄)
~3.28	s	2H	Methylene protons (-CH ₂ -)
~2.16	s	6H	Methyl protons (-N(CH ₃) ₂)

Solvent: CDCl₃. The chemical shifts for the cyclopentadienyl protons can vary slightly and may appear as a complex multiplet or as distinct signals depending on the resolution and specific sample conditions.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~83.9	Substituted carbon on Cp ring (C-CN)
~69.8	Unsubstituted Cp ring (C ₅ H ₅)
~67.9	Substituted Cp ring (C ₅ H ₄)
~57.5	Methylene carbon (-CH ₂ -)
~45.3	Methyl carbons (-N(CH ₃) ₂)

Solvent: CDCl₃

Table 3: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
243	High	$[M]^+$ (Molecular Ion)
199	High	$[M - N(CH_3)_2]^+$
121	Moderate	$[C_5H_5Fe]^+$
58	Moderate	$[CH_2N(CH_3)_2]^+$

Ionization Method: Electron Ionization (EI)

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic Cp rings)
~2950-2800	Medium-Strong	C-H stretch (aliphatic -CH ₂ - and -CH ₃)
~1470-1450	Medium	C-H bend (aliphatic)
~1100	Strong	C-N stretch
~1000, ~820	Strong	C-H out-of-plane bend (Cp rings)

Sample Preparation: Neat or as a thin film.

Table 5: UV-Vis Spectroscopy Data

Wavelength (λ _{max}) (nm)	Molar Absorptivity (ε) (M ⁻¹ cm ⁻¹)	Assignment
~440	~100-200	d-d transition (Fe)
~325	~500-1000	Ligand-to-metal charge transfer (LMCT)
~265	Higher than LMCT	π-π* transition (Cp rings)

Solvent: Ethanol or Cyclohexane

Detailed Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are generalized for the analysis of organometallic compounds like **((dimethylamino)methyl)ferrocene** and can be adapted to specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR

- Sample Preparation:
 - Weigh approximately 10-20 mg of **((dimethylamino)methyl)ferrocene** for ^1H NMR, or 50-100 mg for ^{13}C NMR, and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Parameters (General for a 400 MHz Spectrometer):
 - ^1H NMR:
 - Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
 - Spectral Width: -2 to 12 ppm.
 - ^{13}C NMR:

- Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 (or more, depending on concentration).
- Spectral Width: -10 to 220 ppm.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H , $\delta = 77.16$ ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and integration to assign the resonances to the molecular structure.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

- Sample Introduction:
 - Dissolve a small amount of **((dimethylamino)methyl)ferrocene** in a volatile organic solvent (e.g., dichloromethane or methanol).
 - Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- Instrument Parameters:
 - Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 40-500.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Compare the observed isotopic pattern with the theoretical pattern for the elemental composition $C_{13}H_{17}FeN$.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- Sample Preparation:
 - Place a small drop of liquid **((dimethylamino)methyl)ferrocene** directly onto the ATR crystal. Alternatively, if the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the anvil.
- Instrument Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
- Data Analysis:
 - Identify the characteristic absorption bands and their corresponding wavenumbers.

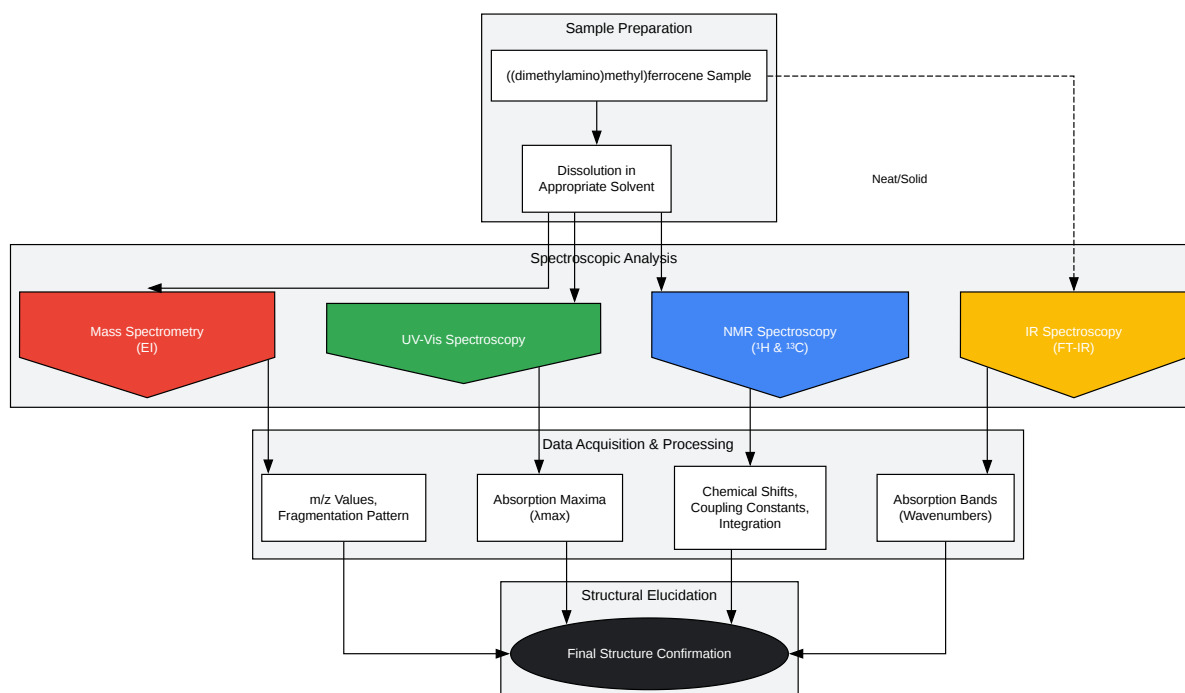
- Assign the observed bands to the vibrational modes of the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **((dimethylamino)methyl)ferrocene** in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration (e.g., 1 mg/mL).
 - Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0 at the λ_{max} . A typical concentration for analysis is in the range of 10^{-4} to 10^{-5} M.
- Instrument Parameters:
 - Wavelength Range: 200-800 nm.
 - Blank: Use the same solvent as used for the sample solution to record the baseline.
 - Cuvette: Use a 1 cm path length quartz cuvette.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If the concentration is known, calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon bc$).
 - Assign the observed absorption bands to the electronic transitions within the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **((dimethylamino)methyl)ferrocene**, from sample preparation to data integration and structural elucidation.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of ((Dimethylamino)methyl)ferrocene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075032#spectroscopic-data-of-dimethylamino-methyl-ferrocene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com